Synthetic Yield Advantage: 70% Overall Yield from Methyl 2-Amino-3-nitrobenzoate to Candesartan Cilexetil in a Published Convergent Route
The Tetrahedron (2010) route starting from methyl 2-amino-3-nitrobenzoate delivers candesartan cilexetil with a demonstrated overall yield of 70% over the complete sequence [1]. In contrast, the acid-starting route (2-amino-3-nitrobenzoic acid) reported in patent CN111253271A requires an extra esterification step before entering the same reaction manifold, introducing an additional yield loss; the patent separately claims a purified yield of the methyl ester itself as 95.6% from the acid [2]. The direct methyl ester start thus eliminates one synthetic operation and its associated material loss and labor cost.
| Evidence Dimension | Overall yield from intermediate to final drug substance / Intermediate-to-ester conversion yield |
|---|---|
| Target Compound Data | Methyl 2-amino-3-nitrobenzoate → candesartan cilexetil: 70% overall yield [1] |
| Comparator Or Baseline | 2-Amino-3-nitrobenzoic acid → methyl 2-amino-3-nitrobenzoate (esterification): 95.6% isolated yield [2]; total yield from acid to candesartan not reported but inherently ≤ acid-to-ester yield × subsequent steps. |
| Quantified Difference | Direct methyl ester route saves one esterification step (~4.4% yield loss at minimum, plus reagent/time costs); relative yield advantage for the methyl-ester-first route is calculable as avoided step loss. |
| Conditions | Multi-step batch synthesis: Sandmeyer bromination, N-alkylation, nitro reduction, benzimidazole cyclization, hydrolysis, and prodrug esterification (Tetrahedron route); esterification with MeOH/H₂SO₄ (CN111253271A). |
Why This Matters
For procurement, selecting the pre-formed methyl ester reduces unit operations, shortens campaign time, and improves total mass efficiency compared to sourcing the free acid and esterifying in-house.
- [1] Wang, Y., et al. "A novel and practical synthesis of substituted 2-ethoxy benzimidazole: candesartan cilexetil." Tetrahedron 66.29 (2010): 5402-5406. View Source
- [2] CN111253271A – A method for preparing methyl 2-amino-3-nitrobenzoate. Granted Chinese patent; product purity ≥95.6%. View Source
